An In-depth Technical Guide to the Physicochemical Properties of (2,2-Difluorocyclopropyl)benzene
An In-depth Technical Guide to the Physicochemical Properties of (2,2-Difluorocyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluorocyclopropyl Moiety
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the gem-difluorocyclopropyl group has emerged as a particularly valuable bioisostere for various functional groups, offering a unique combination of metabolic stability, conformational constraint, and modulated lipophilicity. (2,2-Difluorocyclopropyl)benzene, as a fundamental exemplar of this class, serves as a critical building block and a subject of significant academic and industrial interest. This guide provides a comprehensive overview of its core physicochemical properties, methodologies for their determination, and insights into its synthesis and reactivity, tailored for professionals in drug discovery and chemical research.
Physicochemical Characteristics of (2,2-Difluorocyclopropyl)benzene
| Property | Value (Predicted/Analog Data) | Source(s) |
| Molecular Formula | C₉H₈F₂ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| Appearance | Colorless liquid (expected) | N/A |
| Boiling Point | ~103 °C at 10 mmHg (analog data for (2,2-Dichlorocyclopropyl)benzene) | [2] |
| Density | ~1.208 g/mL at 25 °C (analog data for (2,2-Dichlorocyclopropyl)benzene) | [2] |
| Refractive Index (n20/D) | ~1.551 (analog data for (2,2-Dichlorocyclopropyl)benzene) | [2] |
| LogP (Predicted) | 3.1 | [1] |
| CAS Number | 89459-16-5 | N/A |
Note: The boiling point, density, and refractive index are based on the experimentally determined values for the closely related analog, (2,2-Dichlorocyclopropyl)benzene, and should be considered as estimates.
Synthesis and Reactivity
The synthesis of (2,2-Difluorocyclopropyl)benzene and its derivatives typically involves the [2+1] cycloaddition of difluorocarbene to the corresponding alkene.[3] Difluorocarbene can be generated from various precursors, with modern methods offering high efficiency and functional group tolerance.
The reactivity of the gem-difluorocyclopropane ring is of significant interest. This moiety is generally stable to many common reagents; however, it can undergo ring-opening reactions under specific conditions, such as with Lewis acids or in certain transition metal-catalyzed processes. This reactivity provides a pathway to novel fluorinated scaffolds.[4][5]
Applications in Drug Discovery
The unique properties conferred by the difluorocyclopropyl group make it an attractive component in the design of new therapeutic agents. Its incorporation can lead to enhanced metabolic stability by blocking sites of oxidation, improved binding affinity through favorable interactions with protein targets, and fine-tuning of pharmacokinetic properties.[6][7] The rigid cyclopropyl ring also serves to lock in specific conformations, which can be advantageous for optimizing ligand-receptor interactions.
Experimental Protocols
Determination of Boiling Point (Micro-scale)
Causality: For research-grade compounds available in limited quantities, a micro-boiling point determination is essential to conserve material while obtaining an accurate measurement of this key physical constant.[2][8][9][10]
Caption: Workflow for Micro-Boiling Point Determination.
-
Sample Preparation: A small volume (a few drops) of (2,2-Difluorocyclopropyl)benzene is placed into a small-diameter test tube.
-
Capillary Tube: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
Heating: The assembly is gently heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a heating block).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: The heat source is removed, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][10]
Determination of Density
Causality: Accurate density measurement is crucial for verifying substance purity and for various calculations in synthetic and formulation chemistry. The use of a pycnometer or a volumetric flask provides a precise method for this determination.[11][12][13][14]
Caption: Workflow for Density Determination.
-
Mass of Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 1.00 mL) is accurately weighed on an analytical balance.
-
Filling: The flask is carefully filled with (2,2-Difluorocyclopropyl)benzene up to the calibration mark.
-
Mass of Filled Flask: The filled flask is reweighed.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled flask - mass of empty flask) by the volume of the flask.
Determination of Refractive Index
Causality: The refractive index is a characteristic property of a liquid that is sensitive to purity. It is a quick and non-destructive method for sample characterization.[15][16][17][18]
Caption: Workflow for Refractive Index Measurement.
-
Calibration: The refractometer is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of (2,2-Difluorocyclopropyl)benzene are placed on the clean, dry prism of the refractometer.
-
Measurement: The prism is closed, and the light source is activated. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale.
Spectral Characterization
¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while ¹⁹F NMR is essential for characterizing fluorinated compounds, offering a wide chemical shift range and high sensitivity.[11][12][19][20][21][22][23][24]
-
¹H NMR: The spectrum is expected to show complex multiplets for the aromatic protons and the protons on the cyclopropyl ring. The chemical shifts and coupling constants will be indicative of the connectivity and stereochemistry.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons and the carbons of the difluorocyclopropyl ring. The carbon directly bonded to the fluorine atoms will exhibit a characteristic large one-bond C-F coupling constant.[11]
-
¹⁹F NMR: This spectrum will provide direct information about the fluorine environment. A single signal is expected for the two equivalent fluorine atoms, with coupling to the adjacent protons.[12][21][23]
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[1][23][25][26][27][28]
-
Expected Absorptions: The IR spectrum of (2,2-Difluorocyclopropyl)benzene is expected to show characteristic absorptions for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹), and strong C-F stretching vibrations (typically in the 1350-1000 cm⁻¹ region).
Mass Spectrometry (MS)
Causality: Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns.[5][27][29]
-
Expected Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of (2,2-Difluorocyclopropyl)benzene. Fragmentation may involve the loss of fluorine, cleavage of the cyclopropyl ring, or fragmentation of the benzene ring.
Safety and Handling
(2,2-Difluorocyclopropyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][16][22][25][29] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry place away from incompatible materials.
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